Butyl 2-cyano-3,3-dimethylbutanoate
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Overview
Description
Butyl 2-cyano-3,3-dimethylbutanoate is an organic compound with the molecular formula C11H19NO2. It is a derivative of butanoic acid, featuring a cyano group and a butyl ester. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-cyano-3,3-dimethylbutanoate typically involves the esterification of 2-cyano-3,3-dimethylbutanoic acid with butanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-cyano-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-cyano-3,3-dimethylbutanoic acid and butanol.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, forming different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-cyano-3,3-dimethylbutanoic acid and butanol.
Reduction: 2-amino-3,3-dimethylbutanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Butyl 2-cyano-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-cyano-3,3-dimethylbutanoate involves its reactivity as an ester and a nitrile. The ester group can undergo hydrolysis, while the cyano group can participate in nucleophilic addition reactions. These reactions are facilitated by the presence of suitable catalysts or reagents, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-cyano-3,3-dimethylbutanoate
- Ethyl 2-cyano-3,3-dimethylbutanoate
- Propyl 2-cyano-3,3-dimethylbutanoate
Uniqueness
Butyl 2-cyano-3,3-dimethylbutanoate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to its methyl, ethyl, and propyl analogs, the butyl ester offers different solubility and reactivity profiles, making it suitable for specific applications in organic synthesis and industrial processes.
Properties
CAS No. |
185745-57-7 |
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Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
butyl 2-cyano-3,3-dimethylbutanoate |
InChI |
InChI=1S/C11H19NO2/c1-5-6-7-14-10(13)9(8-12)11(2,3)4/h9H,5-7H2,1-4H3 |
InChI Key |
WLIVDLAKXXJAOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C#N)C(C)(C)C |
Origin of Product |
United States |
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